molecular formula C14H14BrN3O B4747363 N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea

N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea

Cat. No. B4747363
M. Wt: 320.18 g/mol
InChI Key: MYLARARHUFWMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea, also known as BPU, is a chemical compound with potential applications in scientific research. BPU is a urea derivative that has been synthesized for its potential use as a protein kinase inhibitor. In

Mechanism of Action

N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase and preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by the kinase.
Biochemical and Physiological Effects
N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have antiproliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme, cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea in lab experiments is its specificity towards protein kinases, which allows for targeted inhibition of specific signaling pathways. However, a limitation of using N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

For N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea research include the development of more potent and selective protein kinase inhibitors based on the N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea scaffold. In addition, N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea could be used in combination with other cancer therapies to enhance their efficacy. Finally, the potential use of N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea as an anti-inflammatory agent warrants further investigation.
Conclusion
In conclusion, N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea is a chemical compound with potential applications in scientific research as a protein kinase inhibitor. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea could lead to the development of novel cancer therapies and anti-inflammatory agents.

Scientific Research Applications

N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been studied for its potential use as a protein kinase inhibitor. Protein kinases are enzymes that regulate cellular signaling pathways and play a crucial role in the development and progression of various diseases, including cancer. N-(3-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the activity of protein kinases, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are involved in cell cycle regulation and cancer progression.

properties

IUPAC Name

1-(3-bromophenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c1-10(11-4-3-7-16-9-11)17-14(19)18-13-6-2-5-12(15)8-13/h2-10H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLARARHUFWMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-[1-(pyridin-3-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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